Pyranose Ring-Dependent Periodate Oxidation: Selective Removal of MDRP vs. Furanose MDR
The six-membered pyranose ring of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol (MDRP) bears a vicinal diol at C-3/C-4 that is susceptible to periodate-mediated oxidative cleavage, whereas the five-membered furanose isomer methyl-2-deoxyriboside (MDR, (2R,3S)-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol) lacks this vicinal diol geometry and is resistant under identical conditions [1]. In a representative process example, acid-catalyzed methanolysis of 2-deoxy-D-ribose generated a reaction mixture containing 6.9% MDRP alongside MDR. Following treatment with sodium periodate in methanol/water, the MDRP content was reduced to 0.19% (first periodate charge) and subsequently to ≤0.07% after a second periodate charge, as quantified by GC analysis [1]. The patent further claims purified MDR containing at most 5 wt% MDRP, with preferred embodiments achieving at most 0.5 wt%, 0.15 wt%, or 0.07 wt% MDRP [1]. This chemo-selectivity is the basis for industrial-scale removal of the pyranose impurity from the desired furanoside product.
| Evidence Dimension | Periodate oxidation susceptibility (vicinal diol cleavage) |
|---|---|
| Target Compound Data | Initial MDRP content: 6.9% (GC) post-methanolysis; reduced to 0.19% after first NaIO4 charge; reduced to ≤0.07% after second NaIO4 charge |
| Comparator Or Baseline | Methyl-2-deoxyriboside (MDR, furanose form): resistant to periodate oxidation under these conditions; remains intact as the desired product |
| Quantified Difference | >95% selective reduction of MDRP; final MDRP levels of ≤0.07 wt% achievable in purified MDR; patent specification: MDRP ≤5 wt%, preferably ≤0.5 wt%, more preferably ≤0.07 wt% |
| Conditions | Methanol/water solvent (water content ~6.7–7.8 wt%); granular NaIO4 (0.72 mol then 0.21 mol); room temperature; 4.5–7 h reaction time; GC analysis; In-process monitoring |
Why This Matters
This ring-size-dependent oxidative lability directly determines purification strategy in pharmaceutical intermediate manufacturing: users sourcing MDRP as an impurity reference standard must verify its identity as the pyranose form because the furanose isomer will not respond to periodate-based analytical derivatization methods.
- [1] US Patent Application 2014/0142296. PROCESS FOR THE PREPARATION OF (2R,3S)-2-(HYDROXYMETHYL)-5-METHOXYTETRAHYDROFURAN-3-OL AND ACETYLATED DERIVATIVES THEREOF, FREE OF PYRANOSE COMPOUNDS. Filed Nov. 23, 2011. Published May 22, 2014. Example 1 (GC data: MDRP reduction from ~1.42% to 0.07%); Example 3 (initial 6.9% MDRP; reduction to 0.19%); Claims (≤5 wt% MDRP). Available at: https://patents.justia.com/patent/20140142296 View Source
